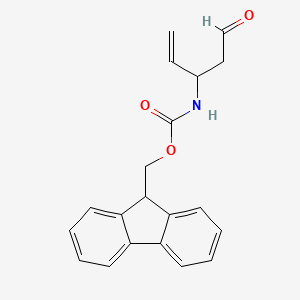

![molecular formula C22H20N6O2 B2497942 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034463-88-0](/img/structure/B2497942.png)

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

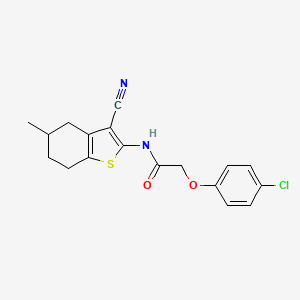

Synthesis efforts often explore the creation of pyrimidinone and pyrazolopyrimidinone derivatives due to their potential biological activities. For example, a study elaborates on a multi-step synthesis process for creating compounds with similar structural motifs, highlighting the importance of specific intermediates like methyl 3-methoxy-5-methylbenzoate and employing conditions that favor cyclization and substitution reactions to achieve the desired complex heterocyclic structures (Al-Sanea et al., 2020).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds are conducted using X-ray diffraction, NMR, and computational methods to determine their precise geometries. Studies often include density functional theory (DFT) calculations to optimize the molecular geometry and analyze vibrational modes, which are crucial for understanding the structural characteristics of these compounds (Özdemir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar heterocyclic compounds can include cyclization, isomerization, and nucleophilic substitution reactions, which are fundamental for constructing the pyridopyrimidinone core. The versatility in reactions allows for the introduction of various functional groups, enhancing the compound's reactivity and potential for further chemical modifications (Yale & Spitzmiller, 1977).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

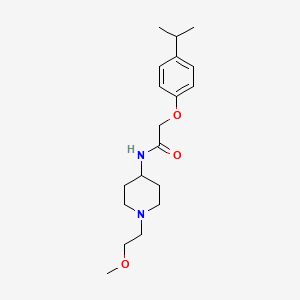

The synthesis of new heterocyclic compounds incorporating various moieties, such as antipyrine, has been explored due to their potential antimicrobial activities. One study utilized a cyanoacetamide derivative as a key intermediate for synthesizing coumarins, pyridines, pyrroles, thiazoles, and pyrido[2′,3′:3,4][pyrazolo[5,1-c]triazines, demonstrating their efficacy as antimicrobial agents upon evaluation (Bondock, Rabie, Etman, & Fadda, 2008).

Radioligand Imaging

In the context of imaging the translocator protein (18 kDa) with positron emission tomography (PET), a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported. These compounds, designed with a fluorine atom to allow for fluorine-18 labeling, show promise for in vivo imaging of neuroinflammatory processes, highlighting the potential of novel pyrimidine derivatives in diagnostic imaging (Dollé et al., 2008).

Anticancer Activity

The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been undertaken to discover new anticancer agents. By attaching different aryloxy groups to the pyrimidine ring and testing the synthesized compounds on cancer cell lines, researchers identified compounds with appreciable cancer cell growth inhibition, contributing valuable insights into the development of anticancer drugs (Al-Sanea et al., 2020).

Propriétés

IUPAC Name |

2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c29-20(13-28-14-24-21-16(22(28)30)7-5-10-23-21)26-17-8-2-1-6-15(17)18-12-27-11-4-3-9-19(27)25-18/h1-2,5-8,10,12,14H,3-4,9,11,13H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXKLCLMKDDTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C=NC5=C(C4=O)C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)

![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)